JNJ-56022486 - 2036082-79-6

JNJ-56022486

Catalog Number: EVT-270694
CAS Number: 2036082-79-6
Molecular Formula: C15H10ClN3O
Molecular Weight: 283.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-56022486 is an AMPA receptor modulator which is selective for TARP γ‑8.
Overview

JNJ-56022486 is a compound under investigation for its potential therapeutic applications, particularly in the treatment of central nervous system disorders. It belongs to a class of drugs known as allosteric modulators, which interact with receptors in a manner distinct from traditional agonists or antagonists. This compound has gained attention due to its favorable pharmacological properties and its role in modulating ionotropic glutamate receptors, specifically the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor.

Source and Classification

JNJ-56022486 is classified as a positive allosteric modulator of ionotropic glutamate receptors, particularly the AMPA subtype. It is structurally distinct yet pharmacologically similar to another compound, JNJ-55511118. Both compounds are being studied for their effects on synaptic transmission and potential therapeutic benefits in conditions such as epilepsy and cognitive decline associated with various neurological disorders .

Synthesis Analysis

The synthesis of JNJ-56022486 involves several steps that include the preparation of labeling precursors for radiolabeling studies. The technical details of its synthesis have been documented in preclinical evaluations, which include methods such as solid-phase synthesis and high-performance liquid chromatography for purification. The specific synthetic route has not been publicly detailed in available literature, but it typically involves the modification of precursor compounds to achieve the desired pharmacophore structure .

Chemical Reactions Analysis

The chemical reactions involving JNJ-56022486 primarily focus on its interactions with ionotropic glutamate receptors. As an allosteric modulator, it does not undergo traditional chemical reactions like those seen with agonists or antagonists. Instead, it alters the receptor's conformation to enhance the effect of endogenous neurotransmitters such as glutamate. This modulation can lead to increased synaptic transmission without eliciting the full effects of receptor activation .

Mechanism of Action

The mechanism of action for JNJ-56022486 involves binding to allosteric sites on ionotropic glutamate receptors. This binding induces conformational changes that enhance the receptor's response to glutamate, thereby increasing excitatory neurotransmission. Studies have shown that JNJ-56022486 can improve synaptic transmission in specific neuronal populations while minimizing adverse effects typically associated with direct receptor agonists. Its ability to selectively enhance receptor function makes it a promising candidate for treating conditions like epilepsy without significant cognitive decline .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of JNJ-56022486 are not extensively documented in the available literature, compounds within this class generally exhibit characteristics such as moderate lipophilicity and good bioavailability. These properties are critical for ensuring effective delivery and action within the central nervous system. Further studies are likely needed to characterize these properties fully, including solubility, stability, and permeability profiles.

Applications

JNJ-56022486 is primarily being investigated for its potential applications in treating central nervous system disorders, particularly epilepsy. Its role as a positive allosteric modulator allows it to enhance synaptic transmission selectively, making it a candidate for therapeutic strategies aimed at improving cognitive function and reducing seizure activity without the side effects commonly associated with traditional treatments . Additionally, ongoing research may explore its utility in other neurological conditions where modulation of glutamatergic signaling could be beneficial.

Chemical and Pharmacological Profile of JNJ-56022486

Structural Identity and Physicochemical Properties

Molecular Formula and Weight

JNJ-56022486 is defined by the molecular formula C₁₅H₁₀ClN₃O and a molecular weight of 283.71 g/mol. Its structure features a chloro-substituted phenyl ring linked to a 1,3-dihydrobenzimidazol-2-one core via an acetonitrile group. This arrangement creates a planar, aromatic-rich system critical for target engagement [1] [6]. The IUPAC name is 2-(3-chloro-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)phenyl)acetonitrile, reflecting its benzimidazolone pharmacophore [6].

Solubility and Stability

JNJ-56022486 exhibits poor aqueous solubility but is readily soluble in DMSO, making it suitable for in vitro assays. Under laboratory storage, it remains stable when kept desiccated at 0°C (short-term) or -20°C (long-term). The compound’s stability is attributed to the electron-deficient benzimidazolone core, which resists oxidative degradation. However, solutions in DMSO are hygroscopic and require anhydrous conditions for prolonged use [3] [6].

Table 1: Physicochemical Profile of JNJ-56022486

PropertyValue
Molecular FormulaC₁₅H₁₀ClN₃O
Molecular Weight283.71 g/mol
SolubilitySoluble in DMSO; insoluble in H₂O
Short-Term Storage0°C (desiccated)
Long-Term Storage-20°C (desiccated)
SMILES NotationN#CCC1=CC=CC(Cl)=C1C2=CC=C(C(N3)=C2)NC3=O

Synthesis and Radiolabeling Strategies

Synthetic Pathways

The synthesis of JNJ-56022486 employs a palladium-catalyzed Suzuki-Miyaura cross-coupling as the pivotal step. This couples (4-amino-3-nitrophenyl)boronic acid (4) with 2-(3-chloro-2-iodophenyl)acetonitrile (2), yielding a biaryl intermediate (5). Subsequent iron-mediated reduction of the nitro group generates a diamine precursor, which undergoes cyclization with 1,1'-carbonyldiimidazole (CDI) to form the benzimidazolone ring. This route achieves an overall yield of ~60% after optimization, with HPLC purity >98% [3].

Radiolabeling for PET Imaging

The carbon-11 (¹¹C) isotopologue of JNJ-56022486 is synthesized using [¹¹C]COCl₂ (phosgene gas). The diamine precursor (5) reacts with [¹¹C]COCl₂ in anhydrous DMSO, followed by thermal cyclization. This method achieves high radiochemical yields (13–31%) and molar activities of 35–196 GBq/µmol, suitable for in vivo imaging. Autoradiography in rats confirms heterogeneous brain uptake, with the highest binding in the hippocampus—consistent with TARP-γ8 expression [3].

Table 2: Synthetic and Radiolabeling Methods

ProcessKey StepsYield/Purity
Chemical SynthesisSuzuki coupling → Fe reduction → CDI cyclization>98% purity (HPLC)
¹¹C-RadiolabelingReaction of diamine precursor with [¹¹C]COCl₂13–31% RCY; 35–196 GBq/µmol

Pharmacology and Mechanism of Action

Properties

CAS Number

2036082-79-6

Product Name

JNJ-56022486

IUPAC Name

2-[3-chloro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)phenyl]acetonitrile

Molecular Formula

C15H10ClN3O

Molecular Weight

283.72

InChI

InChI=1S/C15H10ClN3O/c16-11-3-1-2-9(6-7-17)14(11)10-4-5-12-13(8-10)19-15(20)18-12/h1-5,8H,6H2,(H2,18,19,20)

InChI Key

WJCNWFPRVRWFCU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)CC#N

Solubility

Soluble in DMSO

Synonyms

JNJ-56022486; JNJ 56022486; JNJ56022486.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.